3-butyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 3-butyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative featuring a fused thiophene-pyrimidine core. Its structure includes a butyl substituent at position 3 and a sulfanyl group at position 2, linked to a 3-phenyl-1,2,4-oxadiazole moiety. The oxadiazole ring in this compound may enhance metabolic stability and binding affinity through hydrogen bonding or π-π interactions, as seen in related scaffolds .
Properties
IUPAC Name |
3-butyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-2-3-10-23-18(24)16-14(9-11-26-16)20-19(23)27-12-15-21-17(22-25-15)13-7-5-4-6-8-13/h4-9,11H,2-3,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHBSDGZFSCSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-butyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound characterized by its unique structural features that contribute to its biological activities. This compound contains a thieno[3,2-d]pyrimidinone core and an oxadiazole moiety, which are known for their diverse pharmacological properties. The aim of this article is to summarize the biological activities associated with this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 412.5 g/mol . The compound features several functional groups that contribute to its reactivity and biological activity.
Antiviral Activity
Research has highlighted the antiviral potential of heterocyclic compounds similar to this compound. For instance, derivatives containing oxadiazole rings have been shown to exhibit significant antiviral properties against viruses such as HSV and BVDV . The ability of these compounds to inhibit viral replication suggests that 3-butyl derivatives may possess similar activities.
Anticancer Properties
The compound's structure suggests potential anticancer activity. Studies on related compounds indicate that those with thieno[3,2-d]pyrimidinone frameworks often demonstrate cytotoxic effects against various cancer cell lines. For example, certain derivatives have been reported to inhibit tyrosine kinases involved in cancer progression . This inhibitory action is crucial as dysregulation of kinases is a common feature in many cancers.
Antimicrobial Effects
The presence of sulfur and nitrogen in the structure may enhance the compound's antimicrobial properties. Compounds with similar frameworks have been noted for their antibacterial and antifungal activities . The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes.
Case Studies
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the compound interacts with cellular targets such as kinases and viral proteins. Molecular docking studies could further clarify binding affinities and interactions with these targets.
Scientific Research Applications
Anticancer Activity
Research indicates that 3-butyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one exhibits significant inhibitory activity against specific kinases involved in cancer progression. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is linked to various cancers. The compound's ability to inhibit these enzymes suggests potential applications in targeted cancer therapies .
Antimicrobial Properties
Preliminary studies have shown that this compound may possess antimicrobial activity. The unique structural features of the thieno[3,2-d]pyrimidinone and oxadiazole components are believed to interact with microbial enzymes or receptors, leading to inhibition of growth . Further research is needed to elucidate the mechanisms involved.
Anti-inflammatory Effects
There is emerging evidence that the compound may also exhibit anti-inflammatory properties. The interactions of the thieno[3,2-d]pyrimidinone core with inflammatory pathways could provide a basis for developing new anti-inflammatory agents .
Case Studies
Several studies have explored the biological activities of related compounds with similar structural features:
- Kinase Inhibition : A study demonstrated that derivatives of quinazolinone compounds showed potent inhibition against multiple tyrosine kinases critical for cancer cell proliferation .
- Antimicrobial Activity : Research on oxadiazole derivatives indicated promising results against various bacterial strains, suggesting a potential pathway for developing new antibiotics .
Comparison with Similar Compounds
Structural Analogues in the Thieno[3,2-d]Pyrimidin-4-One Family
Compound 1b (Demethylated Thieno[3,2-d]Pyrimidin-4-One)
- Structure : Derived from O-demethylation of a methoxyphenyl precursor .
- Key Differences : Lacks the oxadiazole and butyl groups; instead, it features a 3-methoxyphenyl substituent.
- Synthesis : Achieved via boron trifluoride-mediated demethylation, contrasting with the target compound’s likely condensation or cyclization route .
- Activity: Not explicitly reported, but structural simplicity may reduce potency compared to the oxadiazole-containing target compound.
Compound 4a–b (Thieno[3,2-d]Pyrimidin-4-One Isomers)
- Structure : Isomeric forms synthesized under mild cyclization conditions with formamide .
- Key Differences : Lack the 3-butyl and oxadiazole substituents, instead bearing simpler alkyl/aryl groups.
- Synthesis : Higher yields (60–65%) under milder conditions compared to reflux-based methods for the target compound .
Thieno[2,3-d]Pyrimidin-4-One Derivatives
3-Allyl-2-(Benzylsulfanyl)-5-(4-Fluorophenyl)Thieno[2,3-d]Pyrimidin-4-One
- Structure : Features an allyl group at position 3 and a benzylsulfanyl-fluorophenyl substituent .
- Key Differences: The [2,3-d] isomer vs.
- Activity: No biological data provided, but fluorophenyl groups often enhance lipophilicity and bioavailability.
6-(3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)-3-(3,4-Difluorobenzyl)-5-Methylthieno[2,3-d]Pyrimidin-4(3H)-One
- Structure : Contains a chlorophenyl-oxadiazole and difluorobenzyl group .
- Key Differences : Oxadiazole substituent is similar to the target compound but paired with a difluorobenzyl group.
- Activity : Likely optimized for kinase inhibition (e.g., TNKS), though specific data for this compound is unreported .
Benzo-Fused and Pyrrolo-Fused Analogues
2-(4-tert-Butyl-Phenyl)-3H-Benzo[4,5]Thieno[3,2-d]Pyrimidin-4-One (Compound 62)
- Structure : Benzene-fused scaffold with a tert-butylphenyl group .
- Key Differences : Increased aromaticity may enhance DNA intercalation but reduce solubility.
- Activity : Potent TNKS inhibitor (IC₅₀ = 21 nM for TNKS1) due to the tert-butyl group’s steric and hydrophobic effects .
3-Benzyl-7-(2-Pyridinyl)-3,4-Dihydro-5H-Pyrrolo[3,2-d]Pyrimidin-4-One (Compound 17)
- Structure: Pyrrolo[3,2-d]pyrimidinone core with benzyl and pyridinyl substituents .
- Key Differences: Pyrrolo vs. thieno ring system alters electronic properties and hydrogen-bonding capacity.
Inferred Structure-Activity Relationships (SAR)
- Position 3 Substituents : Butyl groups (target compound) may enhance lipophilicity and membrane permeability compared to allyl () or benzyl () groups.
- Position 2 Modifications : The oxadiazole-linked sulfanyl group in the target compound likely improves target selectivity over simple phenylthio groups (e.g., Compound 7a in ).
- Oxadiazole Role : Analogous to Compound 62 (), the oxadiazole may act as a bioisostere for nicotinamide, enhancing binding to kinase active sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
